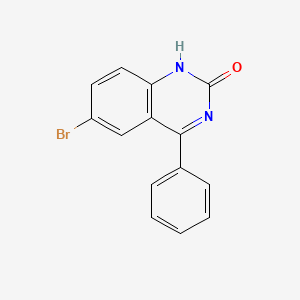

6-Bromo-4-phenyl-1H-quinazolin-2-one

説明

6-Bromo-4-phenyl-1H-quinazolin-2-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The compound’s structure consists of a quinazoline core with a bromine atom at the 6th position and a phenyl group at the 4th position, making it a valuable scaffold in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with anthranilic acid and benzoyl chloride.

Formation of Quinazoline Core: Anthranilic acid reacts with benzoyl chloride to form 2-phenyl-4H-3,1-benzoxazin-4-one.

Bromination: The benzoxazinone derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.

Cyclization: The brominated intermediate undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions

6-Bromo-4-phenyl-1H-quinazolin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the quinazoline core or the phenyl group.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Cyclization Reactions: Cyclization reactions often require acidic or basic conditions and may involve the use of catalysts like trifluoroacetic acid (TFA) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different pharmacological activities .

科学的研究の応用

Biological Applications

1.1 Anticancer Activity

6-Bromo-4-phenyl-1H-quinazolin-2-one has shown significant potential as an anticancer agent. Research indicates that it inhibits the growth of cancer cells by targeting specific molecular pathways. The compound interacts with key enzymes and receptors involved in cell proliferation, such as the epidermal growth factor receptor (EGFR) and various tyrosine kinases. By disrupting these signaling pathways, it induces apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

1.2 Antimicrobial Properties

The compound also exhibits antimicrobial activity, which has been explored in several studies. For instance, derivatives of quinazolinones, including this compound, have been evaluated for their antibacterial effects against various pathogens. The mechanism involves the inhibition of bacterial growth through interference with cellular processes .

Medicinal Chemistry Applications

2.1 Drug Development

Due to its unique structural features, this compound serves as a scaffold for the development of new pharmaceuticals. Its ability to undergo various chemical transformations allows for the synthesis of numerous derivatives with tailored biological activities. The compound's versatility makes it an attractive candidate for designing drugs targeting multiple diseases .

2.2 Molecular Docking Studies

Recent studies have utilized molecular docking techniques to predict the binding affinity of 6-bromo derivatives with various biological targets. These computational methods help in understanding the interactions at a molecular level and guide the optimization of compounds for enhanced efficacy .

Data Tables and Case Studies

作用機序

The mechanism of action of 6-Bromo-4-phenyl-1H-quinazolin-2-one involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and other tyrosine kinases.

Pathways Involved: By inhibiting these targets, the compound disrupts signaling pathways that promote cancer cell growth and survival, leading to apoptosis (programmed cell death) of cancer cells.

類似化合物との比較

Similar Compounds

6-Bromo-2-(pyridin-3-yl)quinazolin-4-amine: This compound is similar in structure but has a pyridine ring instead of a phenyl group.

6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one: This derivative has a butylthio group at the 2nd position, which enhances its anticancer activity.

6-Bromo-4-(4-methoxyphenyl)quinazolin-2-one: This compound has a methoxy group on the phenyl ring, which can alter its pharmacological properties.

Uniqueness

6-Bromo-4-phenyl-1H-quinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 6th position and phenyl group at the 4th position make it a versatile scaffold for the development of new therapeutic agents .

生物活性

6-Bromo-4-phenyl-1H-quinazolin-2-one is a notable compound within the quinazoline family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, have been extensively studied due to their broad pharmacological activities. These compounds exhibit properties such as:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antioxidant

The structural diversity of quinazolines contributes to their varied biological effects, making them valuable in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Target Enzymes and Receptors : This compound has been shown to inhibit key enzymes and receptors involved in cell proliferation, particularly the epidermal growth factor receptor (EGFR) and other tyrosine kinases .

- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by disrupting signaling pathways that promote cell survival .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung) | 5.9 ± 1.69 | |

| SW-480 (Colorectal) | 2.3 ± 5.91 | |

| MCF-7 (Breast) | 5.65 ± 2.33 |

These results suggest that this compound is particularly effective against lung cancer cells.

Apoptotic Mechanism

Flow cytometry analyses have shown that treatment with this compound leads to an increase in early and late apoptotic cells in a dose-dependent manner. For example, at a concentration of 15 μM, late apoptosis was observed in approximately 65% of treated A549 cells .

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer properties, this compound also exhibits antimicrobial and anti-inflammatory activities:

Antimicrobial Activity

Studies have evaluated the antimicrobial efficacy of quinazoline derivatives, including 6-Bromo derivatives, against various pathogens. The results indicate significant antibacterial effects against Gram-positive bacteria such as Bacillus subtilis .

Anti-inflammatory Activity

The anti-inflammatory potential has been assessed through various models, showing that certain derivatives can inhibit edema significantly, comparable to standard anti-inflammatory drugs like ibuprofen .

Case Studies and Research Findings

Several case studies have explored the therapeutic implications of quinazoline derivatives:

- Cytotoxic Evaluation : A study synthesized a series of quinazoline-pyrimidine hybrids and evaluated their antiproliferative effects against human cancer cell lines. The findings indicated a strong correlation between structural modifications and biological activity .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with EGFR, suggesting that modifications at specific positions can enhance their anticancer efficacy .

- Comparative Analysis : In comparative studies with known anticancer agents like Cisplatin, 6-Bromo derivatives demonstrated superior potency in certain cases, highlighting their potential as alternative therapeutic agents .

特性

IUPAC Name |

6-bromo-4-phenyl-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRZROIZOHWZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187088 | |

| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642457 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33443-53-7 | |

| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033443537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinazolinone, 6-bromo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。